Potassium p-Nitrophenyl Sulphate
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Overview
Description
Potassium p-Nitrophenyl Sulphate, also known as 4-Nitrophenyl Sulfate potassium salt, is a chemical compound with the molecular formula NO2C6H4OSO2OK and a molecular weight of 257.26 g/mol . It is commonly used as a chromogenic substrate for arylsulfatases, which are enzymes that hydrolyze sulfate esters . This compound is known for its ability to release p-nitrophenol upon enzymatic cleavage, which can be quantified by colorimetric detection at 400 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium p-Nitrophenyl Sulphate can be synthesized through the reaction of p-nitrophenol with sulfuric acid, followed by neutralization with potassium hydroxide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps such as purification and crystallization to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
Potassium p-Nitrophenyl Sulphate undergoes various chemical reactions, including:
Hydrolysis: Enzymatic cleavage by arylsulfatases to release p-nitrophenol.
Reduction: Catalytic reduction of the nitro group to form amino derivatives.
Substitution: Nucleophilic substitution reactions involving the sulfate ester group.
Common Reagents and Conditions
Aryl Sulfatases: Enzymes used for hydrolysis reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
p-Nitrophenol: Formed during hydrolysis.
Amino Derivatives: Formed during reduction reactions.
Scientific Research Applications
Potassium p-Nitrophenyl Sulphate has a wide range of applications in scientific research, including:
Chemistry: Used as a substrate in enzyme assays to study arylsulfatase activity.
Biology: Employed in biochemical studies to investigate enzyme kinetics and mechanisms.
Medicine: Utilized in diagnostic assays to measure enzyme activity in biological samples.
Industry: Applied in the production of various chemical intermediates and as a reagent in analytical chemistry.
Mechanism of Action
The primary mechanism of action of Potassium p-Nitrophenyl Sulphate involves its hydrolysis by arylsulfatases. The enzyme catalyzes the cleavage of the sulfate ester bond, releasing p-nitrophenol, which can be detected colorimetrically . This reaction is commonly used to measure arylsulfatase activity in various biological and environmental samples .
Comparison with Similar Compounds
Potassium p-Nitrophenyl Sulphate can be compared with other similar compounds, such as:
Potassium p-Tolyl Sulfate: Similar in structure but with a methyl group instead of a nitro group.
4-Nitrocatechol Sulfate Dipotassium Salt: Contains an additional hydroxyl group on the aromatic ring.
Uniqueness
This compound is unique due to its chromogenic properties, making it an ideal substrate for colorimetric enzyme assays . Its ability to release p-nitrophenol upon enzymatic cleavage allows for easy quantification of enzyme activity .
Properties
Molecular Formula |
C6H4KNO6S |
---|---|
Molecular Weight |
257.26 g/mol |
IUPAC Name |
potassium;(4-nitrophenyl) sulfate |
InChI |
InChI=1S/C6H5NO6S.K/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1 |
InChI Key |
BITVAZYUWRLLCN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
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